

# GPR55 agonist 4 effect on cell viability and cytotoxicity assays

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## Compound of Interest

Compound Name: GPR55 agonist 4

Cat. No.: B12384335

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## Application Notes and Protocols: GPR55 Agonist 4

For Researchers, Scientists, and Drug Development Professionals

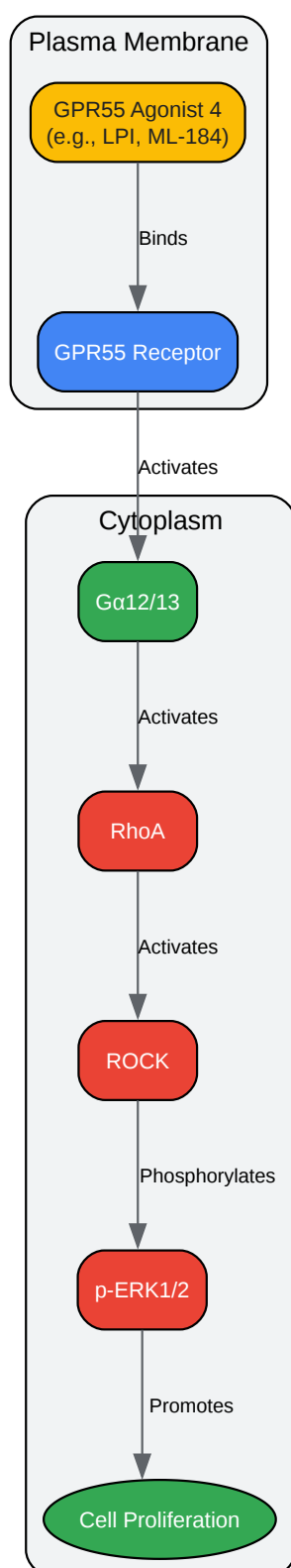
### Introduction

G protein-coupled receptor 55 (GPR55) is a non-canonical cannabinoid receptor implicated in a multitude of physiological and pathological processes.[1][2] Its role in cancer is particularly complex, as its activation can lead to opposing cellular outcomes: proliferation or apoptosis.[3][4][5] This phenomenon, known as functional selectivity or biased agonism, is highly dependent on the specific ligand, cell type, and receptor dimerization status (e.g., with CB1 or CB2 receptors). For instance, lysophosphatidylinositol (LPI) is a known endogenous agonist that typically promotes cancer cell proliferation through GPR55. Conversely, other agonists like anandamide and N-acyl dopamines can induce apoptosis.

These application notes provide detailed protocols for assessing the cellular effects of a hypothetical GPR55 agonist, designated "**GPR55 agonist 4**" (GPR-A4), on cell viability and cytotoxicity. The protocols and data presented are representative of the divergent outcomes observed with different GPR55 ligands.

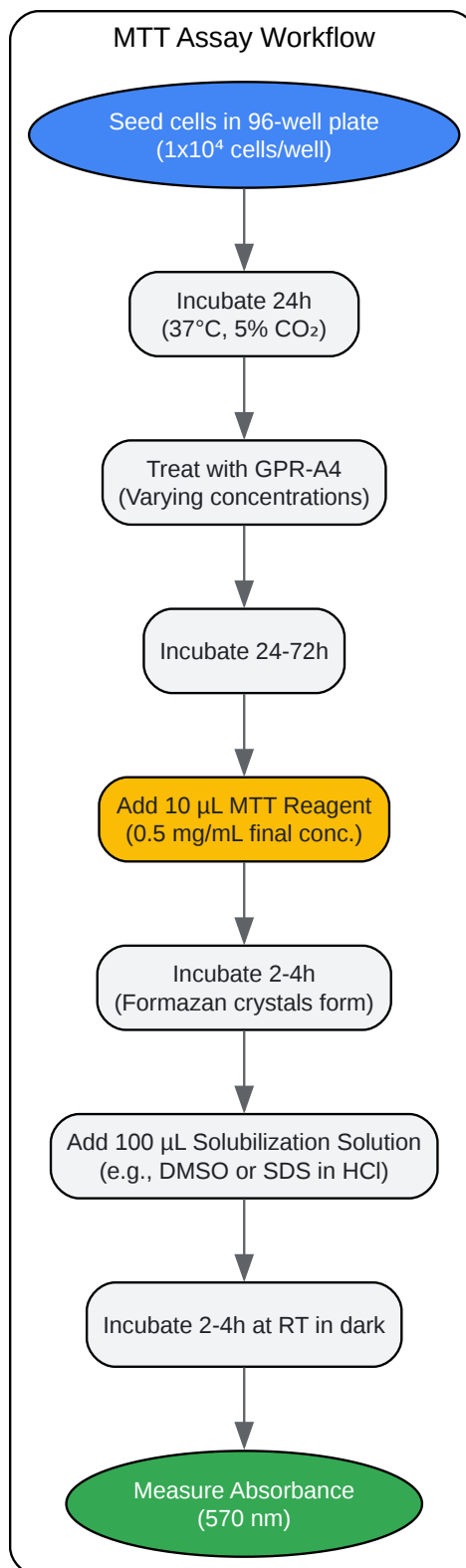
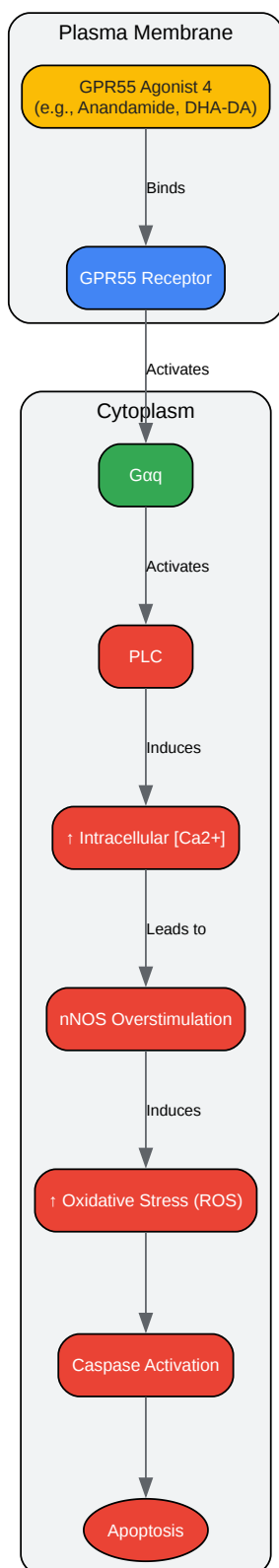
### GPR55 Signaling Pathways

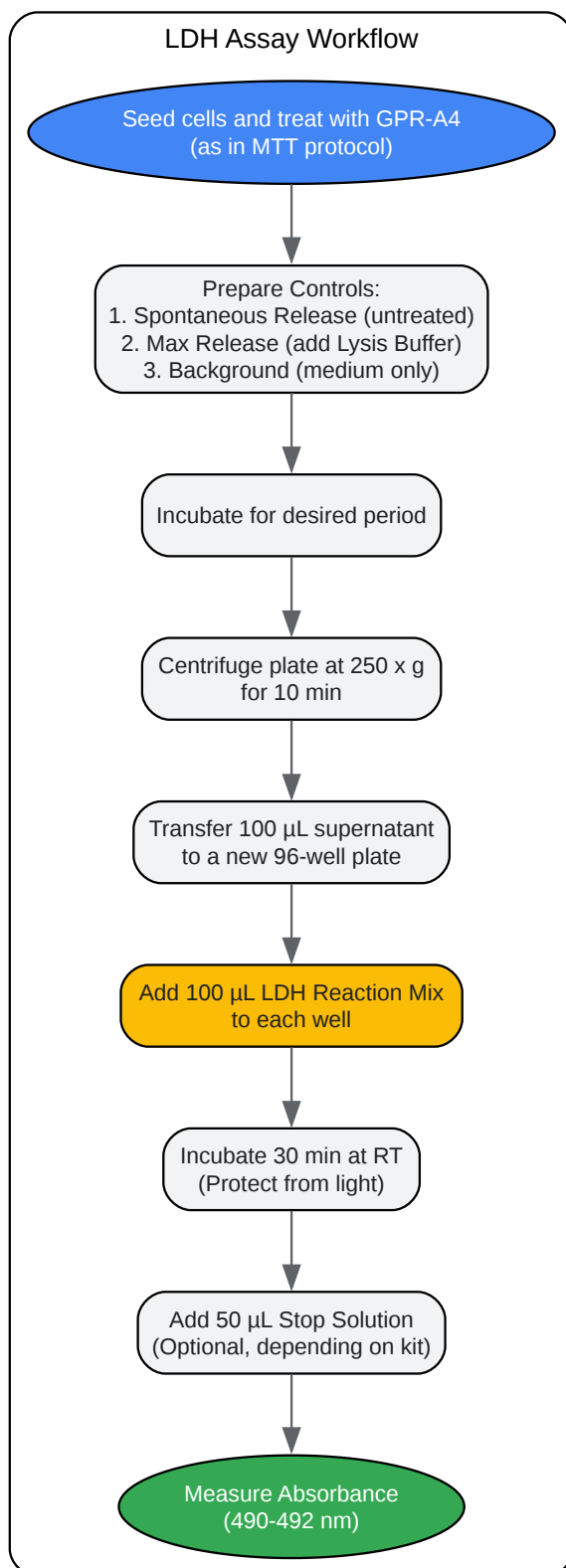
GPR55 activation initiates several downstream signaling cascades. The receptor primarily couples to Gαq and Gα12/13 proteins. Activation of Gα12/13 typically leads to the RhoA-ROCK pathway, which is involved in cytoskeletal changes and can influence cell proliferation. This pathway can also lead to the phosphorylation of ERK1/2. Coupling to Gαq can activate Phospholipase C (PLC), leading to an increase in intracellular calcium ( $[Ca^{2+}]_i$ ) and the subsequent activation of various transcription factors like NFAT, NF-κB, and CREB. The ultimate cellular response—proliferation or apoptosis—depends on the specific signaling branches that are preferentially activated by a given agonist.

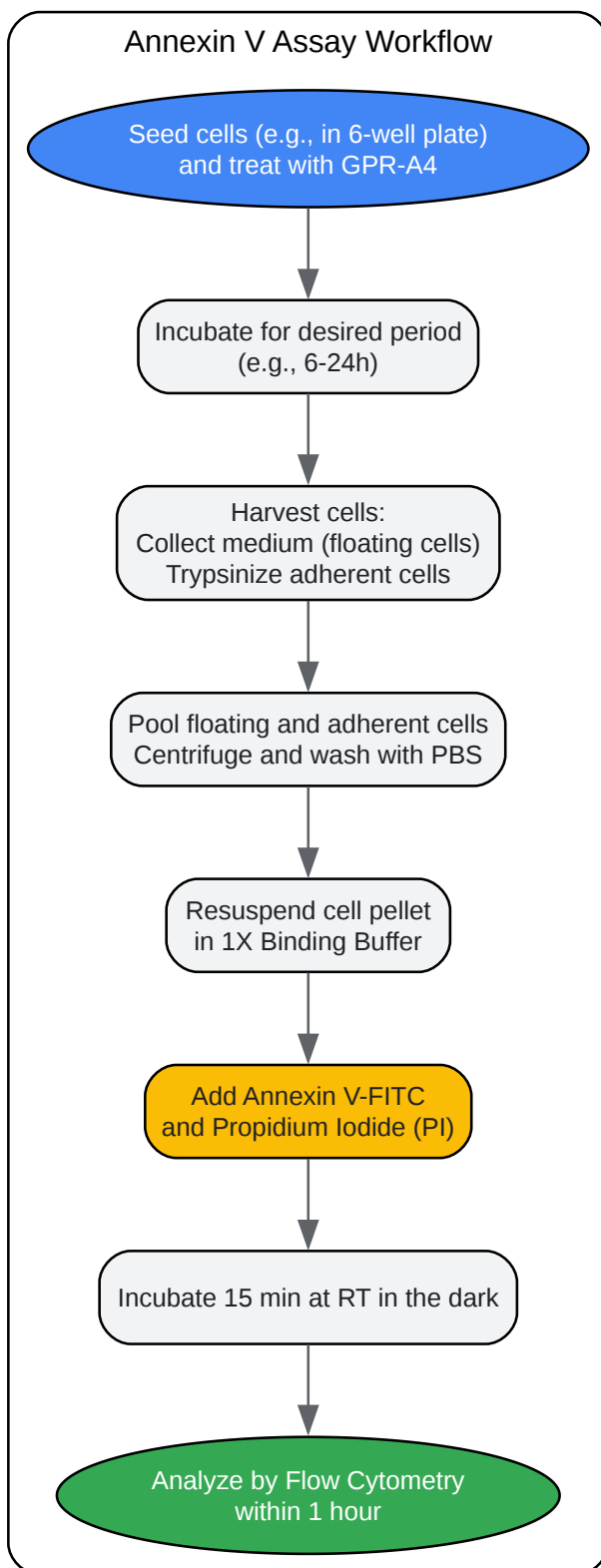


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Caption: Pro-proliferative signaling cascade initiated by a GPR55 agonist.







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## References

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